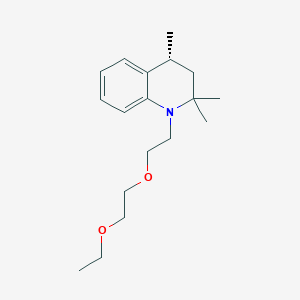

1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(2-(2-ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline follows IUPAC conventions for polycyclic amines with substituents. The parent structure, 1,2,3,4-tetrahydroquinoline, consists of a benzene ring fused to a piperidine ring. The nitrogen atom at position 1 is substituted with a 2-(2-ethoxyethoxy)ethyl group, while methyl groups occupy the 2, 2, and 4 positions on the piperidine ring. The full IUPAC name reflects these substituents in descending order of priority: 1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .

The molecular formula, C₁₈H₃₃NO₂ , and molecular weight, 295.46 g/mol , are derived from the additive contributions of the tetrahydroquinoline core (C₉H₁₁N), three methyl groups (3 × CH₃), and the 2-(2-ethoxyethoxy)ethyl substituent (C₆H₁₃O₂). This substituent introduces two ether linkages, enhancing the molecule’s polarity compared to simpler alkylated tetrahydroquinolines.

| Property | Value |

|---|---|

| IUPAC Name | 1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |

| Molecular Formula | C₁₈H₃₃NO₂ |

| Molecular Weight | 295.46 g/mol |

Molecular Geometry and Conformational Analysis

The tetrahydroquinoline core adopts a half-chair conformation , as observed in related compounds, where the piperidine ring exhibits puckering to alleviate steric strain. Substitution at position 1 with the 2-(2-ethoxyethoxy)ethyl group introduces conformational flexibility due to the rotatable C–O bonds in the ether chain. Ab initio studies on 1,2,3,4-tetrahydroquinoline suggest that alkyl substituents at positions 2 and 4 stabilize the half-chair conformation by minimizing nonbonded interactions. In this derivative, the 2,2,4-trimethyl groups likely enforce a similar geometry, while the ethoxyethoxyethyl chain adopts a gauche conformation to reduce steric clashes with the aromatic ring.

The nitrogen atom’s lone pair remains oriented away from the methyl groups at positions 2 and 4, preserving the molecule’s basicity. Density functional theory (DFT) calculations predict a dihedral angle of 55–60° between the piperidine ring and the benzene ring, consistent with tetrahydroquinoline derivatives. The ether chain’s flexibility allows for multiple low-energy conformers, though intramolecular hydrogen bonding between the ether oxygen and adjacent hydrogens may favor specific orientations.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound are unavailable, analogous tetrahydroquinoline derivatives provide insights into its solid-state behavior. For example, bis(1,2,3,4-tetrahydroquinoline-1-thiocarbonyl) disulfide forms a crystalline lattice stabilized by C–H···S hydrogen bonds and π-stacking interactions. In the hydrochloride salt of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, ionic interactions between the protonated nitrogen and chloride ions dominate the packing arrangement.

For the title compound, the absence of strong hydrogen bond donors (e.g., –OH or –NH groups) suggests that van der Waals interactions and dipole-dipole forces between ether oxygens and aromatic π-electrons govern crystal formation. The bulky ethoxyethoxyethyl group may induce a less ordered structure compared to smaller derivatives, as seen in tetrahydroisoquinolinium salts, where flexible side chains reduce crystallinity.

Comparative Analysis with Parent Tetrahydroquinoline Frameworks

The structural and electronic effects of substituents on the tetrahydroquinoline core are evident when comparing this compound to its parent framework:

- Steric Effects : The 2,2,4-trimethyl groups increase steric hindrance around the piperidine ring, reducing ring flexibility compared to unsubstituted tetrahydroquinoline. This rigidity may influence binding interactions in potential applications.

- Electronic Effects : Methyl groups donate electron density via inductive effects, slightly increasing the nitrogen’s basicity. Conversely, the ethoxyethoxyethyl chain’s electron-withdrawing ether oxygens may counterbalance this effect.

- Solubility : The ether substituent enhances hydrophilicity relative to purely alkylated derivatives like 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, which is ionic and water-soluble.

Comparative studies highlight that substituent position and size critically modulate tetrahydroquinoline properties. For instance, 7-acetamido derivatives exhibit distinct conformational preferences due to hydrogen bonding between the acetamide group and the piperidine ring, whereas the title compound’s ether chain prioritizes steric accommodation over directional interactions.

Properties

CAS No. |

71673-20-6 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

(4R)-1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-3,4-dihydroquinoline |

InChI |

InChI=1S/C18H29NO2/c1-5-20-12-13-21-11-10-19-17-9-7-6-8-16(17)15(2)14-18(19,3)4/h6-9,15H,5,10-14H2,1-4H3/t15-/m1/s1 |

InChI Key |

LHUHRYNUYWOJFX-OAHLLOKOSA-N |

Isomeric SMILES |

CCOCCOCCN1C2=CC=CC=C2[C@@H](CC1(C)C)C |

Canonical SMILES |

CCOCCOCCN1C2=CC=CC=C2C(CC1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Reduction of Quinolinones

This method involves the reduction of quinolinones to tetrahydroquinolines using reagents like samarium iodide (SmI₂), water (H₂O), and triethylamine (Et₃N). The reaction proceeds via C–O bond cleavage under mild conditions.

- Quinolinone is dissolved in an organic solvent such as tetrahydrofuran (THF).

- SmI₂ is added as a reducing agent along with H₂O and Et₃N.

- The reaction mixture is stirred at room temperature until completion.

- Mild reaction conditions.

- High selectivity for tetrahydroquinoline formation.

Povarov Reaction in Microreactors

The Povarov reaction is a cycloaddition process involving arylamines, aldehydes, and electron-rich olefins. This method has been adapted for microreactor systems to improve efficiency and yield.

- Mix arylamine and aldehyde solutions in a micro-mixer.

- Introduce an electron-rich olefin (e.g., vinyl ether) along with a Lewis acid catalyst such as trityl tetrafluoroborate.

- Pump the mixture into a microreactor where cyclization occurs at 25–80°C under normal pressure.

- Isolate the crude product and purify it via recrystallization or chromatography.

Grignard Addition and Selective Hydrogenation

This two-step approach involves Grignard addition to an aromatic ketone followed by selective hydrogenation to form the desired tetrahydroquinoline derivative.

Step 1: Grignard Addition

- Add 2-aminoacetophenone to an organic solvent under nitrogen protection.

- Slowly introduce isobutylene Grignard reagent at controlled temperatures.

- Quench the reaction with dilute acid and isolate the intermediate.

Step 2: Selective Hydrogenation

- Combine the intermediate with a catalyst (e.g., palladium on carbon) in an autoclave.

- Introduce hydrogen gas at pressures ranging from 0.1 MPa to 6 MPa.

- Heat the mixture to the desired temperature until complete conversion is achieved.

- Solvent: Toluene or ethanol.

- Temperature: 25–100°C depending on the catalyst used.

Comparative Analysis of Methods

| Method | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Reduction of Quinolinones | SmI₂, H₂O, Et₃N | Room Temperature | ~6 hours | ~85 | Moderate |

| Povarov Reaction | Trityl tetrafluoroborate | 25–80 | 0.5–15 minutes | ~90 | High |

| Grignard Addition | Isobutylene Grignard reagent | 25–100 | ~12 hours | ~80 | High |

Key Considerations

- Reagent Purity: The quality of starting materials significantly affects product yield and purity.

- Reaction Monitoring: Techniques like gas chromatography or thin-layer chromatography are essential for tracking reaction progress.

- Environmental Impact: Methods employing microreactors or mild conditions are more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl side chain, where nucleophiles such as amines or thiols replace the ethoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with different side chains.

Scientific Research Applications

1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional differences between the target compound and related tetrahydroquinolines:

*Inferred from substituent polarity; ethoxyethoxyethyl groups likely reduce crystallinity compared to DHE.

Reactivity and Functional Performance

- Hydrophilicity: The ethoxyethoxyethyl chain in the target compound increases polarity compared to purely alkyl-substituted derivatives like 1-ethyl- or 2,2,4-trimethyl-tetrahydroquinoline. This property may improve solubility in polar solvents, making it suitable for aqueous formulations or biomedical applications .

- Antioxidant Activity: N-substituted tetrahydroquinolines are widely used as antioxidants. The target compound’s ethoxyethoxy group may modulate radical-scavenging efficiency by altering electron density or steric accessibility of the aromatic ring .

- Dye Applications: In , nitrothiazolyl-tetrahydroquinoline derivatives are effective dyes for polyester. The target compound’s substituents could influence color fastness or absorption spectra due to electronic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 1,2,3,4-tetrahydroquinoline derivatives, and how do substituent patterns influence reaction pathways?

- Methodological Answer : The synthesis of tetrahydroquinolines often involves cyclization strategies. For example, intramolecular cyclization of N-substituted anilines with epichlorohydrin under controlled heating (215–220°C) can yield tetrahydroquinoline cores via intermediates like N-(3-chloro-2-hydroxypropyl) derivatives . Substituent location and steric effects dictate reaction efficiency; bulky groups may hinder cyclization, while electron-donating groups enhance electrophilic aromatic substitution. Evidence from bifunctional tetrahydroquinoline synthesis highlights the importance of substituent compatibility in multi-step reactions .

Q. How can green chemistry principles be applied to optimize the synthesis of 1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer : Solvent selection is critical for sustainability. Triethyl methanetricarboxylate, a non-toxic solvent, has been used in excess (3x) at high temperatures (215–220°C) to achieve high yields (>90%) of ethyl quinolinecarboxylates. Post-reaction recovery of this reagent minimizes waste (<5% loss), aligning with green chemistry goals .

Q. What analytical techniques are recommended for characterizing the structural integrity of substituted tetrahydroquinolines?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving regioisomeric ambiguities. For example, H and C NMR can differentiate between substituents on the tetrahydroquinoline ring versus side chains. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) further confirm molecular weight and stereochemistry .

Advanced Research Questions

Q. What challenges arise in synthesizing bifunctional 1,2,3,4-tetrahydroquinoline derivatives, and how can they be mitigated?

- Methodological Answer : Bifunctional derivatives require precise control over reaction kinetics. For example, N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene undergoes intramolecular cyclization to form two tetrahydroquinoline rings. Competing side reactions (e.g., polymerization) can be suppressed by optimizing temperature gradients and using catalytic bases to stabilize intermediates .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar tetrahydroquinoline analogs?

- Methodological Answer : Contradictions often arise from overlapping NMR signals or impurities. Advanced techniques like 2D NMR (e.g., COSY, HSQC) can decouple complex spin systems. Computational modeling (DFT calculations) further aids in assigning spectral peaks and verifying proposed structures .

Q. What role do 1,2,3,4-tetrahydroquinoline derivatives play in drug design, particularly in targeting biological pathways?

- Methodological Answer : These derivatives are pharmacophores in antimalarial and anticancer agents. For instance, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates exhibit bioactivity through hydrogen bonding with enzyme active sites. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the 3-position enhance binding affinity to target proteins .

Q. How do storage conditions impact the stability of 1,2,3,4-tetrahydroquinoline derivatives, and what precautions are necessary?

- Methodological Answer : Stability varies with substituents. While poly(1,2-dihydro-2,2,4-trimethylquinoline) remains chemically stable under inert atmospheres, monomers may degrade via oxidation. Storage in amber glass containers at 2–8°C under nitrogen is recommended for labile derivatives. Regular HPLC monitoring detects decomposition products .

Key Research Findings

- Synthetic Efficiency : High yields (>90%) are achievable using green solvents like triethyl methanetricarboxylate, though scalability requires solvent recycling protocols .

- Biological Relevance : Substituent positioning (e.g., ethoxyethoxyethyl groups) enhances solubility and bioavailability, critical for in vivo studies .

- Analytical Challenges : Structural elucidation of regioisomers demands multi-technique validation (NMR, MS, XRD) to avoid misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.